

Investigating the Pharmacokinetics of SCAL-255: A Technical Guide

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Compound of Interest		
Compound Name:	SCAL-255	
Cat. No.:	B12381166	Get Quote

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Abstract

SCAL-255, a novel pyrazole amide, has been identified as a potent and selective inhibitor of mitochondrial complex I, demonstrating significant antitumor activity in preclinical models of oxidative phosphorylation (OXPHOS)-dependent cancers. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of SCAL-255. Due to the early stage of its development, publicly available pharmacokinetic data is limited. This document summarizes the existing in vivo efficacy data and outlines the general experimental protocols and potential signaling pathways relevant to a compound of this class. The guide is intended to serve as a foundational resource for researchers and drug development professionals involved in the ongoing investigation of SCAL-255 and similar mitochondrial complex I inhibitors.

Introduction

SCAL-255 is a novel synthetic pyrazole amide that acts as a potent inhibitor of NADH-ubiquinone oxidoreductase, also known as mitochondrial complex I.[1] This enzyme is a critical component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production. In cancer cells that are highly dependent on oxidative phosphorylation (OXPHOS), such as certain colorectal and acute myeloid leukemia cell lines, this inhibition leads to impaired mitochondrial function, increased reactive oxygen species (ROS) production, and ultimately, cell death.[1] Preclinical studies have shown that SCAL-255 exhibits significant



antitumor activity in mouse xenograft models with a favorable safety profile compared to earlier generation complex I inhibitors.[1] Understanding the pharmacokinetic profile of **SCAL-255** is crucial for its further development as a therapeutic agent.

In Vivo Efficacy and Tolerability

In vivo studies are essential for evaluating the therapeutic potential and safety of a drug candidate. The following table summarizes the available in vivo data for **SCAL-255** from a mouse xenograft model.

Paramete r	Value	Species	Tumor Model	Dosing Regimen	Tumor Growth Inhibition	Referenc e
Efficacy Dose	5 mg/kg	Mouse	KG-1 subcutane ous xenograft	Intraperiton eal injection	61.5%	[1]
Maximum Tolerated Dose (MTD)	68 mg/kg	Mouse	N/A	N/A	N/A	[1]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for **SCAL-255** are not yet publicly available.

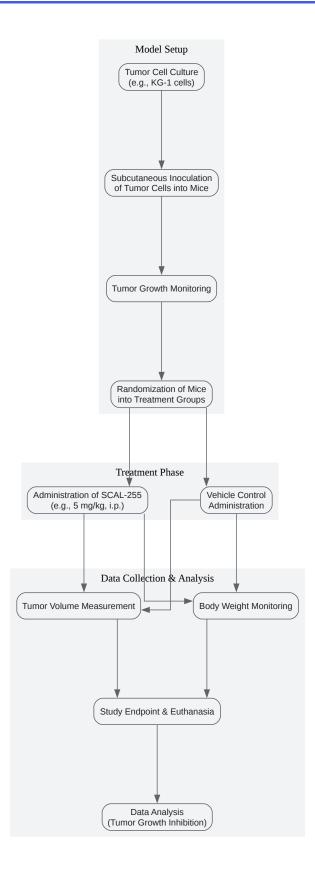
Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **SCAL-255** have not been published. However, a general methodology for in vivo efficacy studies in a mouse xenograft model can be outlined as follows.

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol describes a typical workflow for assessing the antitumor activity of a compound like **SCAL-255** in a subcutaneous xenograft mouse model.





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In vivo xenograft study workflow.





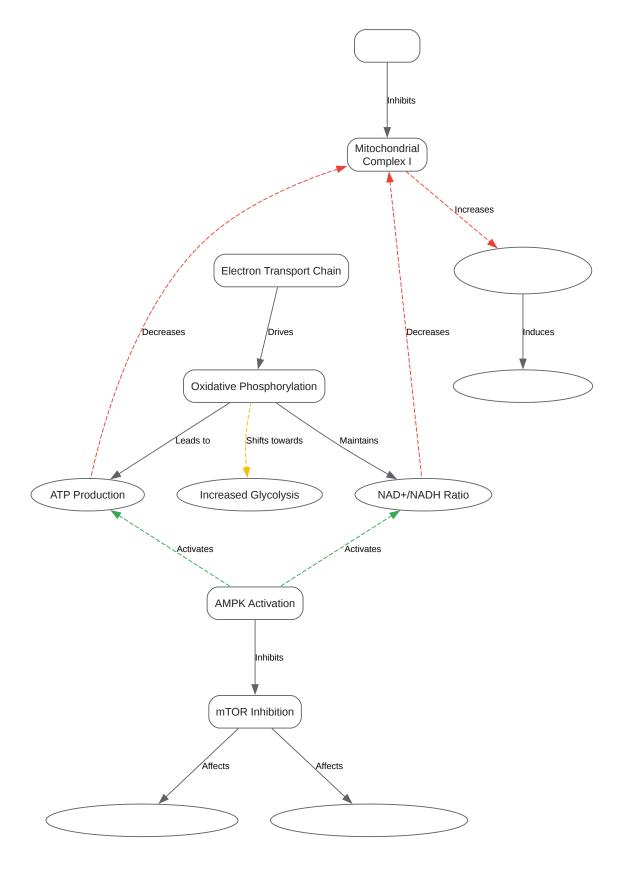
Mechanism of Action and Potential Signaling Pathways

SCAL-255 exerts its cytotoxic effects by inhibiting mitochondrial complex I. This disruption of the electron transport chain has several downstream consequences that can impact cellular signaling pathways.

Generalized Signaling Pathway for Mitochondrial Complex I Inhibition

The following diagram illustrates the potential signaling pathways affected by the inhibition of mitochondrial complex I by a compound like **SCAL-255**. Inhibition of complex I leads to decreased ATP production and an altered NAD+/NADH ratio, which can activate AMP-activated protein kinase (AMPK) and inhibit mTOR signaling, ultimately leading to reduced cell proliferation and protein synthesis. Furthermore, the disruption of mitochondrial function can lead to the production of reactive oxygen species (ROS), which can induce apoptosis. The shift from oxidative phosphorylation to glycolysis is another key metabolic consequence.





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Potential signaling pathways affected by SCAL-255.



Future Directions

The promising preclinical activity of **SCAL-255** warrants further investigation into its pharmacokinetic and pharmacodynamic properties. Future studies should focus on:

- Detailed ADME studies: Characterizing the absorption, distribution, metabolism, and excretion of **SCAL-255** in relevant animal models.
- Pharmacokinetic profiling: Determining key parameters such as Cmax, Tmax, AUC, and halflife to inform dosing strategies for future clinical trials.
- Bioavailability studies: Assessing the oral bioavailability of SCAL-255 to explore different administration routes.
- Metabolite identification: Identifying and characterizing the major metabolites of SCAL-255 to understand their potential activity and toxicity.
- Elucidation of specific signaling pathways: Investigating the precise molecular mechanisms and signaling cascades modulated by SCAL-255 in cancer cells.

A thorough understanding of these aspects will be critical for the successful clinical translation of **SCAL-255** as a novel anticancer agent.

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References

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